molecular formula C5H11Cl2NO2 B12121354 Ethyl 3-chloroalaninate--hydrogen chloride (1/1) CAS No. 21615-66-7

Ethyl 3-chloroalaninate--hydrogen chloride (1/1)

Cat. No.: B12121354
CAS No.: 21615-66-7
M. Wt: 188.05 g/mol
InChI Key: RWQOVJHBIVDTLX-UHFFFAOYSA-N
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Description

Ethyl 3-chloroalaninate–hydrogen chloride (1/1) is a chemical compound that combines ethyl 3-chloroalaninate with hydrogen chloride in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloroalaninate–hydrogen chloride (1/1) can be synthesized through the reaction of ethyl 3-chloroalaninate with hydrogen chloride gas. The reaction typically occurs under controlled conditions, where ethyl 3-chloroalaninate is dissolved in an appropriate solvent, and hydrogen chloride gas is bubbled through the solution. The reaction is exothermic and should be carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-chloroalaninate–hydrogen chloride (1/1) involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloroalaninate–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of ethyl 3-hydroxyalaninate.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of ethyl 3-chloroalanine and hydrochloric acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of ethyl 3-aminoalaninate.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atom in substitution reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Major Products Formed

    Ethyl 3-hydroxyalaninate: Formed through substitution reactions.

    Ethyl 3-chloroalanine: Formed through hydrolysis.

    Ethyl 3-aminoalaninate: Formed through reduction reactions.

Scientific Research Applications

Ethyl 3-chloroalaninate–hydrogen chloride (1/1) has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives.

    Biological Studies: It is used in studies related to enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 3-chloroalaninate–hydrogen chloride (1/1) involves its interaction with nucleophiles and reducing agents. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. In biological systems, the compound can interact with enzymes and proteins, leading to modifications in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxyalaninate: Similar in structure but with a hydroxyl group instead of a chlorine atom.

    Ethyl 3-aminoalaninate: Similar in structure but with an amino group instead of a chlorine atom.

    Ethyl 3-chloroalanine: Similar in structure but without the ethyl ester group.

Uniqueness

Ethyl 3-chloroalaninate–hydrogen chloride (1/1) is unique due to its combination of an ethyl ester group and a chlorine atom, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo substitution, hydrolysis, and reduction reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

21615-66-7

Molecular Formula

C5H11Cl2NO2

Molecular Weight

188.05 g/mol

IUPAC Name

ethyl 2-amino-3-chloropropanoate;hydrochloride

InChI

InChI=1S/C5H10ClNO2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2-3,7H2,1H3;1H

InChI Key

RWQOVJHBIVDTLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCl)N.Cl

Origin of Product

United States

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